molecular formula C16H12O6 B1682738 Tectorigenin CAS No. 548-77-6

Tectorigenin

Cat. No. B1682738
CAS RN: 548-77-6
M. Wt: 300.26 g/mol
InChI Key: OBBCRPUNCUPUOS-UHFFFAOYSA-N
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Description

Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It has been isolated from various plants such as leopard lily (Belamcanda chinensis), Algerian iris (Iris unguicularis), and East Asian arrowroot (Pueraria thunbergiana) . It has multiple pharmacological effects, including anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective properties .


Synthesis Analysis

Tectorigenin can be prepared on a large scale from Belamcandae Rhizoma and Puerariae Flos .


Molecular Structure Analysis

The molecular formula of Tectorigenin is C16H12O6 . The structure-activity relationship analysis of flavonoids suggests that the 5-hydroxyl group and the 6-methoxyl group of the tectorigenin structure are crucial for the inhibitory activity of tumor cells .


Chemical Reactions Analysis

Biochemical analysis showed that UGT73CD1 was able to glycosylate tectorigenin at 7-OH to produce tectoridin . This enzyme also possessed robust catalytic promiscuity toward 12 structurally diverse flavonoid scaffolds and 3, 4-dichloroaniline, resulting in forming O- and N-glycosides .


Physical And Chemical Properties Analysis

Tectorigenin has a molecular weight of 300.26 g/mol . Its CAS number is 548-77-6 .

Scientific Research Applications

Anti-Inflammatory Effects

Tectorigenin has demonstrated significant anti-inflammatory effects in various models. For instance, tectorigenin inhibited inflammatory responses in murine macrophage cells by suppressing the expression of inducible nitric oxide synthase, production of nitric oxide, and secretion of interleukin-1β. These effects were attributed to the blocking of nuclear factor kappa-B activation, suggesting tectorigenin's potential in preventing inflammation (Pan et al., 2008).

Antioxidant and Cytoprotective Effects

Research has shown that tectorigenin possesses strong antioxidant properties, capable of scavenging reactive oxygen species and preventing lipid peroxidation. This activity was observed in a study where tectorigenin protected Chinese hamster lung fibroblast cells against hydrogen peroxide-induced damage, highlighting its potential as a protective agent against oxidative stress (Kang et al., 2005).

Anti-Tumor and Pro-Apoptotic Effects

Tectorigenin has been investigated for its anti-tumor and pro-apoptotic effects on various cancer cell lines. It was found to inhibit the proliferation of human hepatocellular carcinoma HepG2 cells and induce apoptosis through mechanisms involving reactive oxygen species generation, intracellular calcium increase, mitochondrial membrane potential loss, and activation of caspases (Jiang et al., 2012). Additionally, tectorigenin exhibited anti-proliferative and pro-apoptotic effects on hepatic stellate cells, indicating its potential in treating liver fibrosis (Wu et al., 2010).

Neuroprotective Effects

In the context of neurodegenerative diseases, tectorigenin showed protective effects against MPP+-induced cytotoxicity and apoptosis in SH-SY5Y cells, a model for Parkinson's disease. This protection was linked to attenuating oxidative stress and enhancing antioxidant defense, suggesting a beneficial role for tectorigenin in managing Parkinson's disease (Gong et al., 2017).

Safety And Hazards

Tectorigenin is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCRPUNCUPUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203286
Record name Tectorigenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tectorigenin

CAS RN

548-77-6
Record name Tectorigenin
Source CAS Common Chemistry
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Record name Tectorigenin
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Record name Tectorigenin
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URL https://comptox.epa.gov/dashboard/DTXSID50203286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 548-77-6
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Record name TECTORIGENIN
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Record name Tectorigenin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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